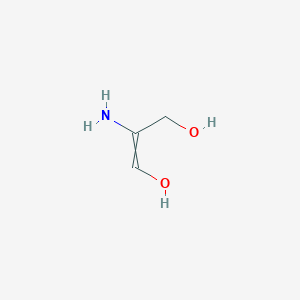
2-Aminoprop-1-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoprop-1-ene-1,3-diol is a versatile organic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its multifunctional nature, which allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminoprop-1-ene-1,3-diol can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the dimerization and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoprop-1-ene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various amine derivatives, substituted diols, and cyclic compounds .
Aplicaciones Científicas De Investigación
2-Aminoprop-1-ene-1,3-diol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Aminoprop-1-ene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s multifunctional nature allows it to participate in a range of chemical reactions, influencing biological processes such as nerve growth and tissue regeneration. The presence of amino and hydroxyl groups enables it to form stable complexes with other molecules, facilitating its biological activities .
Comparación Con Compuestos Similares
2-Aminoprop-1-ene-1,3-diol can be compared with other similar compounds, such as:
2-Amino-1,3-propane diol: Another versatile compound used in the synthesis of cyclic carbonate monomers.
Malononitrile dimer:
The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and various scientific research applications .
Propiedades
Número CAS |
184873-12-9 |
|---|---|
Fórmula molecular |
C3H7NO2 |
Peso molecular |
89.09 g/mol |
Nombre IUPAC |
2-aminoprop-1-ene-1,3-diol |
InChI |
InChI=1S/C3H7NO2/c4-3(1-5)2-6/h1,5-6H,2,4H2 |
Clave InChI |
WWPCNTOMJSWVAP-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




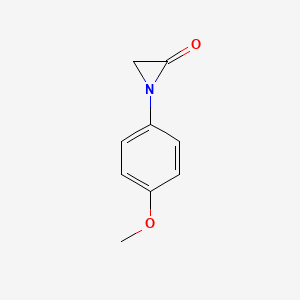
![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

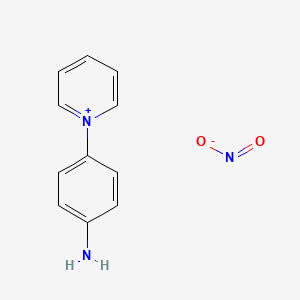
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
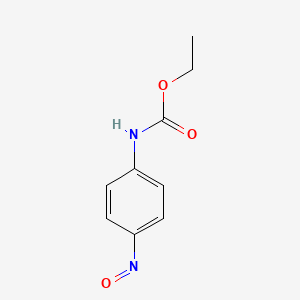

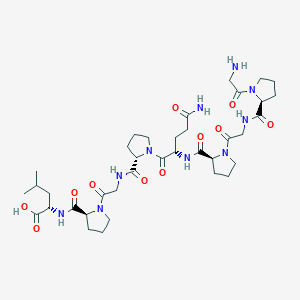
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
